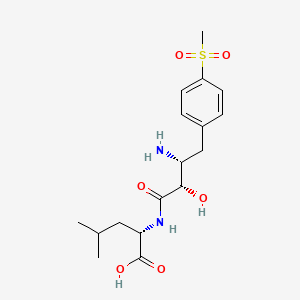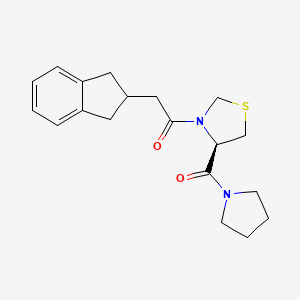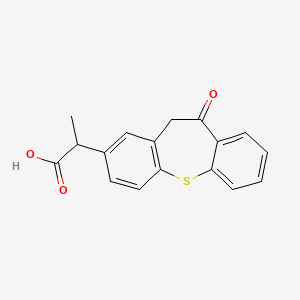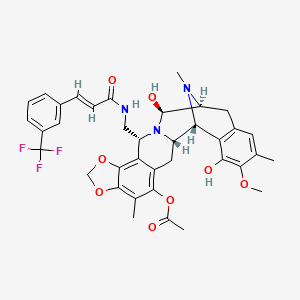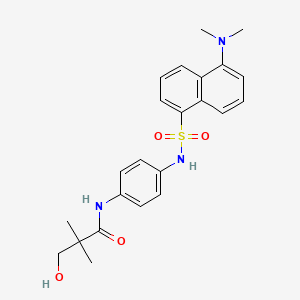
Tomeglovir
Vue d'ensemble
Description
Tomeglovir, également connu sous le nom de BAY 38-4766, est un agent antiviral puissant principalement utilisé contre le cytomégalovirus humain (CMV). Il s’agit d’un médicament à petite molécule de formule moléculaire C23H27N3O4S. This compound agit comme un inhibiteur non nucléosidique ciblant le complexe terminase impliqué dans le clivage et l’empaquetage de l’ADN viral .
Applications De Recherche Scientifique
Tomeglovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying non-nucleoside inhibitors.
Biology: Investigated for its effects on viral replication and DNA processing.
Medicine: Potential therapeutic agent for treating cytomegalovirus infections, particularly in immunocompromised patients
Mécanisme D'action
Tomeglovir exerce ses effets antiviraux en inhibant le traitement des concatémères d’ADN viraux. Il cible le complexe terminase, en particulier les produits géniques UL89 et UL56, qui sont essentiels pour le clivage et l’empaquetage de l’ADN viral dans les capsides. Cette inhibition empêche la maturation des particules virales, réduisant ainsi la réplication virale .
Composés Similaires :
Letermovir : Un autre inhibiteur du complexe terminase utilisé contre le CMV.
GW275175X : Un dérivé de benzimidazole présentant des propriétés antivirales similaires
Comparaison :
This compound vs. Letermovir : Les deux composés inhibent le complexe terminase, mais this compound a montré des mutations de résistance dans les gènes UL89 et UL56, tandis que Letermovir montre principalement une résistance dans UL56.
This compound vs. GW275175X : this compound et GW275175X ciblent tous deux le complexe terminase, mais ils ne sont pas chimiquement liés.
This compound se distingue par sa structure chimique unique et son activité antivirale à large spectre, ce qui en fait un composé précieux dans la recherche et la thérapie antivirale .
Analyse Biochimique
Biochemical Properties
Tomeglovir interacts with the human cytomegalovirus (HCMV) terminase complex, a key component in the viral replication process . It inhibits the processing of viral DNA-concatemers, with IC50s of 0.34 μM and 0.039 μM for HCMV and MCMV respectively .
Cellular Effects
This compound has been shown to suppress HELF and NIH 3T3 cells, with CC50s of 85 μM and 62.5 μM, respectively . It inhibits HCMV Davis and various monkey CMV strains with EC50s of 1.03 ± 0.57 μM and < 1 μM .
Molecular Mechanism
This compound acts as a non-nucleoside inhibitor against laboratory and clinically adapted strains of HCMV through activity against the gene products UL89 and UL56 . Characteristic UL89 mutations confer substantial resistance to this compound .
Temporal Effects in Laboratory Settings
This compound has shown good activity in vitro against laboratory adapted and clinical strains of HCMV
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce MCMV-DNA in salivary glands, livers, and kidneys of MCMV-infected NOD-SCID mice, and prolong the survival of the mice
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de Tomeglovir implique plusieurs étapes clés :
Réaction du chlorure de 5-(diméthylamino)naphtalène-1-sulfonyle avec la 4-nitroaniline : Cette réaction se produit dans la pyridine, produisant le sulfonamide correspondant.
Réduction du groupe nitro : Le groupe nitro est réduit en utilisant de l’hydrogène sur du palladium sur carbone dans l’éthanol, produisant l’amine attendue.
Condensation avec l’acide 3-hydroxy-2,2-diméthylpropionique : Cette étape est facilitée par l’anhydride propylphosphonique et la triéthylamine dans un mélange de dichlorométhane/acétate d’éthyle.
Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, garantissant une pureté et un rendement élevés. Le processus implique un contrôle strict des conditions de réaction et des étapes de purification pour répondre aux normes pharmaceutiques .
Types de Réactions :
Oxydation : this compound peut subir des réactions d’oxydation, en particulier au niveau du groupe diméthylamino.
Réduction : Le groupe nitro dans les étapes intermédiaires de la synthèse est réduit en une amine.
Substitution : Le groupe chlorure de sulfonyle réagit avec les amines pour former des sulfonamides.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : L’hydrogène gazeux avec du palladium sur carbone est utilisé pour la réduction des groupes nitro.
Substitution : La pyridine est souvent utilisée comme solvant pour les réactions de substitution impliquant les chlorures de sulfonyle.
Principaux Produits :
Oxydation : Dérivés oxydés de this compound.
Réduction : Dérivés d’amines.
Substitution : Dérivés de sulfonamides.
4. Applications de la Recherche Scientifique
This compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour l’étude des inhibiteurs non nucléosidiques.
Biologie : Etudié pour ses effets sur la réplication virale et le traitement de l’ADN.
Médecine : Agent thérapeutique potentiel pour le traitement des infections à cytomégalovirus, en particulier chez les patients immunodéprimés
Comparaison Avec Des Composés Similaires
Letermovir: Another terminase complex inhibitor used against HCMV.
GW275175X: A benzimidazole derivative with similar antiviral properties
Comparison:
Tomeglovir vs. Letermovir: Both compounds inhibit the terminase complex, but this compound has shown resistance mutations in UL89 and UL56 genes, while Letermovir primarily shows resistance in UL56.
This compound vs. GW275175X: this compound and GW275175X both target the terminase complex, but they are chemically unrelated.
This compound stands out due to its unique chemical structure and broad-spectrum antiviral activity, making it a valuable compound in antiviral research and therapy .
Propriétés
IUPAC Name |
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQAKHSYTKBSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870271 | |
| Record name | N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233254-24-5 | |
| Record name | Tomeglovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOMEGLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)
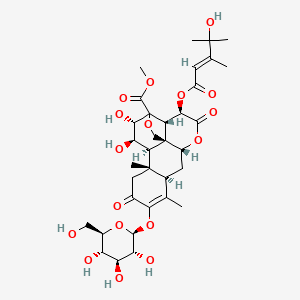
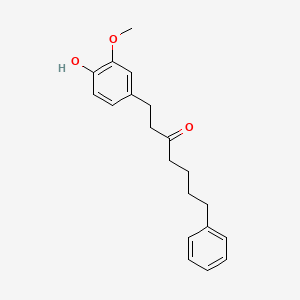
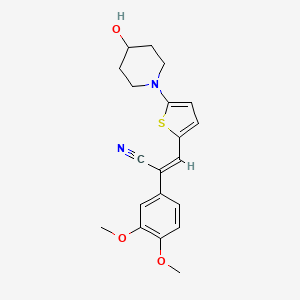
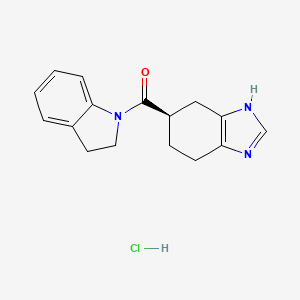
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
